2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride
Overview
Description
The compound is a pyrimidine derivative, which is a class of compounds that have been employed in the design of privileged structures in medicinal chemistry . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
- Research on similar compounds, such as the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, has provided insights into the crystal structure of these compounds. This type of analysis is critical for understanding the physical and chemical properties of the compound (Ullah & Stoeckli-Evans, 2021).
Hydrodenitrogenation Studies
- The compound's analogs have been studied in the context of hydrodenitrogenation (HDN) of 2-methylpyridine and its intermediate products. Understanding these processes is crucial for applications in organic synthesis and catalysis (Egorova et al., 2002).
Synthesis of Paliperidone
- The synthesis processes involving similar compounds, like the one used to create paliperidone, a significant antipsychotic drug, are crucial. These synthesis methods provide a framework for creating complex pharmaceuticals (Ji Ya-fei, 2010).
Intramolecular Frustrated Lewis Pairs
- Studies on related compounds have explored their role in forming intramolecular frustrated Lewis pairs. This research is important for understanding the reactivity and potential applications in catalysis (Körte et al., 2015).
Dual-Action Hypoglycemic Agents
- Compounds like N-(pyrimidin-4-yl)thiazol-2-amine derivatives, closely related to the compound , have been synthesized and evaluated as glucokinase activators, highlighting their potential as dual-action hypoglycemic agents (Song et al., 2011).
Antibacterial Activity
- Piperidine containing pyrimidine imines and thiazolidinones, structurally related to the compound, have been synthesized and evaluated for their antibacterial activity. Such studies are crucial for developing new antimicrobial agents (Merugu et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5.ClH/c1-11-5-7-18-15(8-11)21-16-9-14(19-12(2)20-16)13-4-3-6-17-10-13;/h5,7-9,13,17H,3-4,6,10H2,1-2H3,(H,18,19,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSZLDGMAPRLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC(=C2)C3CCCNC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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